6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide” is a heterocyclic compound . It is related to quinazolinone and quinazoline derivatives, which are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Scientific Research Applications
Synthesis and Anticancer Activity
The compound and its analogues have been synthesized and evaluated for their potential anticancer activity. For instance, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited significant cytotoxicity against leukemia cells. Certain derivatives, specifically 3a, 4a, and 4c, showed strong cytotoxicity, suggesting their potential as chemotherapeutic agents. The mechanism of cytotoxicity for one derivative, 4a, indicated apoptosis induction without cell cycle arrest, highlighting its promise as a cancer treatment option (Karki et al., 2011).
Antiviral Drug Discovery
The compound's structural class is also explored in antiviral drug discovery, particularly highlighting the diverse strategies and chemical scaffolds utilized in identifying novel antiviral agents. This broader category of research emphasizes the ongoing efforts to combat viral diseases by developing compounds with new mechanisms of action (De Clercq, 2009).
BRAF Inhibitor for Cancer Treatment
Another study focused on the synthesis of imidazo[2,1-b]thiazole derivatives with the aim to develop potent BRAF inhibitors for cancer treatment. These new compounds showed cytotoxic activity against colon cancer and melanoma cell lines. Several derivatives outperformed the positive control, sorafenib, in cytotoxicity assays and demonstrated significant inhibitory effects against BRAF mutants, offering a promising avenue for targeted cancer therapy (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antibacterial Activities
Compounds within this chemical class have been synthesized and assessed for their antimicrobial and antibacterial activities. Such studies underline the potential of these derivatives in treating infectious diseases, providing a foundation for further exploration of their therapeutic applications (Patel & Patel, 2010).
Immunoregulatory Antiinflammatory Agents
Exploratory research into substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles suggests their potential as immunoregulatory antiinflammatory agents. This discovery stems from the combination of structural features from known antiinflammatory and immunoregulatory drugs, aiming to produce compounds with both properties. Initial findings indicate that some derivatives exhibit the desired combination of activities, promising a new class of drugs for treating inflammation and autoimmune diseases (Bender et al., 1985).
properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2S/c1-13-21(32-23-26-19(12-29(13)23)14-6-8-15(24)9-7-14)22(31)25-17-5-3-2-4-16(17)18-10-11-20(30)28-27-18/h2-12H,1H3,(H,25,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORRCFZUIFMOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.